molecular formula C8H11NO2 B6612646 2-(4-methoxypyridin-2-yl)ethan-1-ol CAS No. 100383-25-3

2-(4-methoxypyridin-2-yl)ethan-1-ol

Cat. No.: B6612646
CAS No.: 100383-25-3
M. Wt: 153.18 g/mol
InChI Key: PHPGFHDNWDQHCH-UHFFFAOYSA-N
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Description

2-(4-Methoxypyridin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxypyridin-2-yl)ethan-1-ol typically involves the reaction of 4-methoxypyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), Potassium hydroxide (KOH)

Major Products Formed

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-(4-Methoxypyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxypyridin-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.

    (4-Methoxy-pyridin-2-yl)-methanol: Similar structure but with a methanol group instead of an ethan-1-ol group.

    1-(4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride: Similar structure but in its dihydrochloride salt form.

Uniqueness

2-(4-Methoxypyridin-2-yl)ethan-1-ol is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its methoxy group and ethan-1-ol moiety provide unique reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2-(4-methoxypyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-2-4-9-7(6-8)3-5-10/h2,4,6,10H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPGFHDNWDQHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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